N'-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide
Overview
Description
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide typically involves the condensation reaction between cyclohexanecarbohydrazide and 2-acetylthiophene. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The thiophene ring may play a crucial role in binding to these targets, while the hydrazone moiety may be involved in redox reactions that modulate the activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(thiophen-2-yl)ethylidene]methoxycarbohydrazide
- N’-[(1E)-1-(thiophen-2-yl)ethylidene]thiophene-2-carbohydrazide
- N’-[(1E)-1-(thiophen-2-yl)ethylidene]octanehydrazide
Uniqueness
N’-[(1E)-1-(thiophen-2-yl)ethylidene]cyclohexanecarbohydrazide is unique due to the presence of both a cyclohexane ring and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The cyclohexane ring provides structural stability, while the thiophene ring offers electronic properties that are valuable in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-[(E)-1-thiophen-2-ylethylideneamino]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,15,16)/b14-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXAAQIVBUSWIJ-GXDHUFHOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1CCCCC1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1CCCCC1)/C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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